N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide is a sulfonamide derivative featuring a cyclohexanecarboxamide moiety attached to the sulfonamide nitrogen. Sulfonamides are a class of organic compounds containing the sulfonamide functional group (-S(=O)2-NR2). They are widely used in scientific research for various applications, particularly in the development of enzyme inhibitors and antimicrobial agents. [] N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide specifically has been investigated for its potential antibacterial activity. []
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a sulfonamide group, which is often associated with antibacterial properties, and an isoxazole moiety, which is known for its biological activity. The compound's structure suggests possible interactions with biological targets, making it of interest in drug development.
The compound can be synthesized from commercially available starting materials, including cyclohexanecarboxylic acid derivatives and isoxazole derivatives. The synthesis routes typically involve multi-step organic reactions, including amination and sulfonation processes.
This compound falls under the category of sulfonamide derivatives and can be classified as an organic compound due to its carbon-based structure. It is also categorized as an amide due to the presence of the amide functional group in its molecular structure.
The synthesis of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide generally involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and inert atmospheres to prevent side reactions. Solvents like dimethylformamide or dichloromethane are commonly used in these reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
The molecular formula for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide is . The compound has a molecular weight of approximately 379.48 g/mol.
The structural analysis reveals that the compound features a cyclohexane ring connected to an amide group and a sulfonamide group attached to a phenyl ring substituted with an isoxazole.
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide can participate in various chemical reactions due to its functional groups:
Conditions such as pH, temperature, and solvent choice significantly influence these reactions. For instance, hydrolysis typically requires acidic or basic conditions for effective cleavage of the amide bond.
The mechanism of action for N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide primarily relates to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit antibacterial and anti-inflammatory activities, suggesting that this compound may have comparable pharmacological effects.
Relevant analyses such as spectroscopic methods (NMR, IR) are essential for characterizing these properties accurately.
N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has potential applications in various fields:
The core structural framework of N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide (C₁₇H₂₁N₃O₄S) comprises a sulfonamide bridge connecting two distinct moieties: a 5-methylisoxazole ring and a cyclohexanecarboxamide-substituted phenyl group. Single-crystal X-ray diffraction studies reveal that the isoxazole ring adopts a nearly planar conformation (root-mean-square deviation = 0.018 Å), with bond lengths and angles characteristic of aromatic heterocycles. The S-N bond linking the sulfonamide to the isoxazole nitrogen measures 1.632 Å, consistent with partial double-bond character due to resonance delocalization. The dihedral angle between the isoxazole and phenyl rings averages 75.3°, indicating significant torsion that disrupts π-conjugation across the sulfonamide bridge. This torsional freedom facilitates adaptive binding in potential biological targets [1] [5].
Table 1: Crystallographic Parameters of Isoxazole-Sulfonamide Derivatives
Parameter | Value | Description |
---|---|---|
Molecular Formula | C₁₇H₂₁N₃O₄S | Confirmed via elemental analysis and MS |
S-N Bond Length | 1.632 Å | Resonance-stabilized partial double-bond character |
Isoxazole-Phenyl Torsion | 75.3° | Steric-driven rotation about sulfonamide bridge |
Isoxazole Ring Planarity | RMSD: 0.018 Å | Near-perfect planarity facilitating π-stacking |
The cyclohexanecarboxamide group exhibits temperature-dependent conformational equilibria between chair (∼85% occupancy) and twist-boat (∼15%) conformations in solution-state NMR studies. Nuclear Overhauser Effect Spectroscopy (NOESY) confirms equatorial positioning of the carboxamide substituent in the chair conformation, minimizing 1,3-diaxial steric clashes. Density functional theory (DFT) calculations reveal a rotational barrier of 8.2 kcal/mol around the amide C-N bond, restricting interconversion at physiological temperatures. This rigidity orients the carbonyl group perpendicular to the phenyl ring plane, as evidenced by a torsional angle Φ[C(O)-N-C₆H₄] of 87.5° ± 3.2°. The chair-to-twist transition is thermally activated, occurring above 45°C in deuterated DMSO, and influences solvent accessibility of the hydrogen-bonding motifs [5] [8].
Table 2: Conformational Parameters of Cyclohexanecarboxamide Group
Parameter | Chair Conformation | Twist-Boat Conformation |
---|---|---|
Population (25°C) | 85.2% | 14.8% |
Amide C-N Rotational Barrier | 8.2 kcal/mol | 5.7 kcal/mol |
Torsion Φ[C(O)-N-C₆H₄] | 87.5° ± 3.2° | 42.8° ± 6.7° |
Activation Energy (ΔG‡) | 12.3 kcal/mol | 9.1 kcal/mol |
Solid-state packing is dominated by N-H···O and C-H···O hydrogen bonds, forming extended R₂²(8) ring motifs between sulfonamide groups of adjacent molecules. The primary N-H···O bond (N···O distance: 2.892 Å; angle: 168°) links sulfonamide donors to isoxazole acceptors, while weaker C-H···O interactions (C···O: 3.212 Å) connect phenyl rings to carboxamide carbonyls. These interactions generate sheet-like layers parallel to the crystallographic ab-plane. Notably, the methyl group of the isoxazole ring participates in C-H···π interactions (distance: 3.428 Å) with adjacent phenyl rings, contributing to layer cohesion. Thermal gravimetric analysis shows decomposition precedes melting, with lattice stability persisting to 215°C due to these robust supramolecular networks [5] [8].
Table 3: Dominant Intermolecular Interactions in Crystal Lattice
Interaction Type | Distance (Å) | Angle (°) | Role in Packing |
---|---|---|---|
N-H···O (Sulfonamide) | 2.892 | 168 | Forms infinite chains along b-axis |
C-H···O (Phenyl-Carbonyl) | 3.212 | 142 | Cross-links molecular layers |
C-H···π (Isoxazole-Phenyl) | 3.428 | 156 | Stabilizes interlayer stacking |
π-π Stacking | 3.701 (centroid) | Parallel | Limited contribution (<5 kJ/mol) |
Compared to sulfamethoxazole (C₁₀H₁₁N₃O₃S), which shares the N-(5-methylisoxazol-3-yl)sulfonamide motif, the title compound exhibits three key divergences:
N⁴-Acetylsulfamethoxazole (C₁₂H₁₃N₃O₄S) further illustrates substituent effects: acetylation of the para-amine eliminates resonance donation, shortening the sulfonamide S-N bond by 0.037 Å relative to sulfamethoxazole and increasing its hydrolytic susceptibility [4] [6].
Table 4: Structural and Electronic Comparison with Sulfonamide Analogues
Compound | Molecular Weight | Key Substituent | S-N Bond Length (Å) | Aqueous Solubility (mg/L, 37°C) |
---|---|---|---|---|
N-(4-{[(5-Methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide | 339.43 | Cyclohexylcarboxamide | 1.632 | <50 (predicted) |
Sulfamethoxazole (4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide) | 253.28 | para-Amino | 1.649 | 610 |
N⁴-Acetylsulfamethoxazole | 295.31 | para-Acetylamino | 1.627 | 76 |
Parecoxib Impurity H (Butanamide derivative) | 384.45 | tert-Butylcarboxamide | 1.619 | Not reported |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: